![molecular formula C19H19N7 B11711638 1,3,5-Benzenetriamine, 2-methyl-4,6-bis(2-phenyldiazenyl)- CAS No. 315195-41-6](/img/structure/B11711638.png)
1,3,5-Benzenetriamine, 2-methyl-4,6-bis(2-phenyldiazenyl)-
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Overview
Description
2-METHYL-4,6-BIS[(1E)-2-PHENYLDIAZEN-1-YL]BENZENE-1,3,5-TRIAMINE is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a benzene ring substituted with methyl, phenyl, and diazenyl groups, making it an interesting subject for chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-METHYL-4,6-BIS[(1E)-2-PHENYLDIAZEN-1-YL]BENZENE-1,3,5-TRIAMINE typically involves a multi-step process. One common method includes the diazotization of aniline derivatives followed by coupling reactions with appropriate aromatic compounds. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale diazotization and coupling reactions, utilizing continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
2-METHYL-4,6-BIS[(1E)-2-PHENYLDIAZEN-1-YL]BENZENE-1,3,5-TRIAMINE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can convert the diazenyl groups into amines, altering the compound’s properties.
Substitution: Electrophilic aromatic substitution reactions can introduce new functional groups onto the benzene ring.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce various amine compounds .
Scientific Research Applications
2-METHYL-4,6-BIS[(1E)-2-PHENYLDIAZEN-1-YL]BENZENE-1,3,5-TRIAMINE has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-METHYL-4,6-BIS[(1E)-2-PHENYLDIAZEN-1-YL]BENZENE-1,3,5-TRIAMINE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s diazenyl groups can participate in redox reactions, influencing cellular pathways and biochemical processes. These interactions can modulate enzyme activity, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
1,3,5-triazine-2,4,6-triamine: Known for its use in the synthesis of polymers and resins.
Benzene, 1-methyl-3-(1-methylethenyl): Used in the production of fragrances and flavoring agents.
Thiazole derivatives: Widely studied for their medicinal properties, including anti-cancer and anti-microbial activities.
Uniqueness
2-METHYL-4,6-BIS[(1E)-2-PHENYLDIAZEN-1-YL]BENZENE-1,3,5-TRIAMINE stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and potential applications. Its ability to undergo various chemical transformations makes it a versatile compound in both research and industrial contexts.
Properties
CAS No. |
315195-41-6 |
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Molecular Formula |
C19H19N7 |
Molecular Weight |
345.4 g/mol |
IUPAC Name |
2-methyl-4,6-bis(phenyldiazenyl)benzene-1,3,5-triamine |
InChI |
InChI=1S/C19H19N7/c1-12-15(20)18(25-23-13-8-4-2-5-9-13)17(22)19(16(12)21)26-24-14-10-6-3-7-11-14/h2-11H,20-22H2,1H3 |
InChI Key |
VGQOFUACADYMNV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C(=C1N)N=NC2=CC=CC=C2)N)N=NC3=CC=CC=C3)N |
Origin of Product |
United States |
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